Cas no 2229324-32-5 (1-(5-Fluoropyridin-2-yl)ethane-1,2-diol)

1-(5-Fluoropyridin-2-yl)ethane-1,2-diol is a fluorinated pyridine derivative featuring a vicinal diol functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both the 5-fluoropyridyl moiety and the ethane-1,2-diol group enhances its utility in constructing complex structures, particularly in drug discovery applications. Its well-defined reactivity allows for selective modifications, making it valuable for developing targeted compounds. The fluorine substituent can influence electronic properties and metabolic stability, while the diol group offers opportunities for further derivatization or chelation. This compound is typically handled under controlled conditions due to its reactive functional groups.
1-(5-Fluoropyridin-2-yl)ethane-1,2-diol structure
2229324-32-5 structure
Product Name:1-(5-Fluoropyridin-2-yl)ethane-1,2-diol
CAS No:2229324-32-5
MF:C7H8FNO2
MW:157.142325401306
CID:5791532
PubChem ID:165669984
Update Time:2025-06-07

1-(5-Fluoropyridin-2-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • EN300-1815735
    • 2229324-32-5
    • 1-(5-fluoropyridin-2-yl)ethane-1,2-diol
    • 1,2-Ethanediol, 1-(5-fluoro-2-pyridinyl)-
    • 1-(5-Fluoropyridin-2-yl)ethane-1,2-diol
    • Inchi: 1S/C7H8FNO2/c8-5-1-2-6(9-3-5)7(11)4-10/h1-3,7,10-11H,4H2
    • InChI Key: YZFMANGACQRMMS-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1)C(CO)O

Computed Properties

  • Exact Mass: 157.05390666g/mol
  • Monoisotopic Mass: 157.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.361±0.06 g/cm3(Predicted)
  • Boiling Point: 294.6±35.0 °C(Predicted)
  • pka: 12.34±0.20(Predicted)

1-(5-Fluoropyridin-2-yl)ethane-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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